molecular formula C10H7N3S B3199741 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1017049-48-7

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B3199741
Key on ui cas rn: 1017049-48-7
M. Wt: 201.25 g/mol
InChI Key: QTYMBXHCKHKRGR-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-bromo-1-(pyridin-2-yl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (0.37 g, yield 73%): 1H NMR (400 MHz, CDCl3) δ 8.65 (d, J=5.5 Hz, 1H), 8.15 (m, 2H), 7.84 (t, J=8.4 Hz, 1H), 7.30 (m, 1H), 4.21 (s, 2H). MS (ESI) m/z: Calculated for C10H7N3S: 201.04. found: 202.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=O.[C:11]([CH2:13][C:14]([NH2:16])=[S:15])#[N:12]>>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]1[N:16]=[C:14]([CH2:13][C:11]#[N:12])[S:15][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C=1N=C(SC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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